Sulfamethizole-d4
Description
Rationale for Stable Isotope Labeling in Contemporary Scientific Investigations
Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes. metsol.com This method has become indispensable in modern scientific research for several key reasons. Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safer for handling and particularly suitable for studies involving human subjects. metsol.com The primary benefit of using stable isotope-labeled compounds, such as those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), lies in their ability to act as tracers in biological systems. metsol.comdiagnosticsworldnews.com
Because the chemical properties of a molecule are largely determined by its electron configuration, the addition of neutrons to an atom's nucleus has a negligible effect on its chemical reactivity. metsol.com However, the difference in mass is readily detectable by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. diagnosticsworldnews.com This allows researchers to track the metabolic fate of drugs, elucidate complex biochemical pathways, and accurately quantify the concentration of specific molecules in complex biological matrices. diagnosticsworldnews.comadesisinc.comsilantes.com The use of stable isotope-labeled internal standards significantly enhances the precision and accuracy of quantitative analyses by compensating for variations during sample preparation and analysis. resolvemass.ca
Overview of Sulfamethizole-d4 as a Key Stable Isotope Standard
This compound serves as a crucial internal standard for the quantification of its non-deuterated counterpart, Sulfamethizole (B1682507), in various biological samples. caymanchem.com Specifically, it is the phenyl-d4 analog, meaning four hydrogen atoms on the benzene (B151609) ring of the sulfamethizole molecule have been replaced with deuterium atoms. lgcstandards.com This specific labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. caymanchem.comcaymanchem.com
When used as an internal standard, a known quantity of this compound is added to a sample containing an unknown quantity of Sulfamethizole. Because this compound is chemically identical to Sulfamethizole, it behaves similarly during extraction, chromatography, and ionization. veeprho.com However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. This allows for the precise and accurate quantification of Sulfamethizole, correcting for any sample loss or matrix effects that may occur during the analytical process. resolvemass.caveeprho.com
Historical Context of Deuterated Compounds in Analytical and Mechanistic Studies
The use of deuterated compounds in scientific research has a rich history dating back to the early 20th century, following the discovery of deuterium in 1931. Initially, the primary application was in the study of reaction mechanisms, where the kinetic isotope effect—the change in the rate of a chemical reaction when one of the atoms in the reactants is substituted with one of its isotopes—provided valuable insights into bond-breaking steps. researchgate.net
The advent of mass spectrometry and NMR spectroscopy significantly expanded the utility of deuterated compounds. nih.gov In the 1960s, researchers began exploring the use of deuterium substitution to alter the metabolic profiles of drugs. nih.govmusechem.com This "deuterium switch" approach aimed to improve the pharmacokinetic properties of existing medications by slowing down their metabolism, potentially leading to lower required doses and reduced side effects. nih.gov Over the past few decades, the synthesis and application of deuterated compounds have become routine in drug discovery and development, environmental analysis, and metabolomics, solidifying their role as indispensable tools in modern analytical and mechanistic studies. adesisinc.comnih.govacs.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2470130-12-0 |
| Molecular Formula | C₉H₆D₄N₄O₂S₂ |
| Molecular Weight | 274.36 g/mol |
| Accurate Mass | 274.0496 |
| IUPAC Name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
| Unlabeled CAS Number | 144-82-1 |
Table 1: Key physicochemical properties of this compound. Data sourced from multiple chemical suppliers. lgcstandards.comclearsynth.com
Properties
Molecular Formula |
C₉H₆D₄N₄O₂S₂ |
|---|---|
Molecular Weight |
274.36 |
Synonyms |
2-Methyl-5-sulfanilamido-1,3,4-thiadiazole-d4; 2-Sulfanilamido-5-methyl-1,3,4-thiadiazole-d4; 4-Amino-N-(5-methyl-[1,3,4]thiadiazol-2-yl)benzenesulfonamide-d4; 5-Methyl-2-sulfanilamido-1,3,4-thiadiazole-d4; Ayerlucil-d4; Famet-d4; Lucosil-d4; Methazo |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Enrichment of Sulfamethizole D4
Strategies for Regiospecific Deuterium (B1214612) Incorporation
The synthesis of Sulfamethizole-d4, formally named 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-d4-sulfonamide, involves the specific placement of four deuterium atoms onto the phenyl ring. caymanchem.comlgcstandards.com The primary strategies to achieve this regiospecific deuteration fall into two main categories: direct hydrogen-deuterium (H/D) exchange on the pre-formed Sulfamethizole (B1682507) molecule or a synthetic approach using a deuterated starting material.
Direct Hydrogen-Deuterium (H/D) Exchange: This approach introduces deuterium directly onto the aromatic ring of the target molecule. It is a common and straightforward method for creating deuterated compounds. d-nb.info
Acid-Catalyzed Exchange: Aromatic compounds can undergo H/D exchange in the presence of strong deuterated acids. mdpi.com For Sulfamethizole, the activating amino group on the benzene (B151609) ring facilitates electrophilic substitution at the ortho and para positions. Standard acid-catalyzed deuterium exchange conditions could be employed to introduce deuterium onto the aromatic ring of the terminal phenyl moiety. nasa.gov
Metal-Catalyzed Exchange: Heterogeneous catalysis offers a powerful method for deuteration, often with high efficiency and regioselectivity. cardiff.ac.ukacs.org Catalysts based on palladium, platinum, or rhodium are frequently used for H/D exchange reactions on various molecules, including drugs, using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. researchgate.net More advanced catalysts, such as atomically dispersed Fe–P pair-sites or supported iridium nanoparticles, have been developed for the selective deuteration of arenes and heteroarenes under mild conditions, offering potential pathways for the synthesis of compounds like this compound. acs.orgchemrxiv.org
Synthesis from Deuterated Precursors: An alternative and often more controlled strategy involves building the final molecule from a starting material that already contains the deuterium labels. This "de novo" synthesis can prevent unwanted side reactions and ensure high isotopic incorporation at specific sites. nih.gov For this compound, the synthesis would likely commence from aniline-d5 (B30001) or a related deuterated benzene derivative, which would then be carried through the necessary synthetic steps (e.g., chlorosulfonation followed by condensation with 2-amino-5-methyl-1,3,4-thiadiazole) to yield the final deuterated product. This approach provides excellent control over the position and level of deuteration. d-nb.info
Methodologies for Isotopic Purity Determination and Enrichment Analysis
Ensuring the quality of this compound requires rigorous analytical testing to confirm its structural integrity, chemical purity, and, most importantly, its isotopic enrichment. omicronbio.com A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org
Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for determining isotopic purity by analyzing the mass-to-charge ratio of ions. numberanalytics.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly powerful. rsc.orgnih.gov This method can distinguish between the non-deuterated molecule (d0) and its various deuterated isotopologues (d1, d2, d3, d4). nih.gov By measuring the relative abundance of these isotopologue ions, a precise calculation of the isotopic enrichment can be made. rsc.orgnih.gov For instance, commercial standards of this compound are often certified to have ≥99% deuterated forms (d1-d4) and ≤1% of the non-deuterated (d0) form. caymanchem.comcaymanchem.com The development of robust LC-MS methods is crucial for quality control in pharmaceutical development, even using more accessible nominal mass instruments. figshare.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides excellent data on the level of deuterium incorporation, NMR spectroscopy is essential for confirming the exact location of the deuterium atoms within the molecule. rsc.org
Proton NMR (¹H NMR): In a ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will disappear or be significantly reduced in intensity. studymind.co.uk This provides direct evidence of successful deuteration at the intended sites.
Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. It provides a clean spectrum where only the signals from the incorporated deuterium atoms are visible, confirming their chemical environment and verifying the structure. sigmaaldrich.com For complex molecules, specialized two-dimensional NMR techniques can also be used to definitively assign deuterium labels. cdnsciencepub.com
The combination of these methods provides a comprehensive characterization, ensuring that this compound meets the high purity standards required for its use in quantitative research applications. rsc.org
Table 1: Analytical Methods for Isotopic Purity and Enrichment Analysis
| Technique | Information Provided | Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Determines isotopic enrichment by measuring the relative abundance of different isotopologues (d0-d4). nih.gov | High sensitivity, rapid analysis, requires very low sample amounts. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantifies the deuterated compound and separates it from impurities. nih.gov | Robust for complex matrices, widely used in bioanalysis. figshare.comacs.org |
| Proton NMR (¹H NMR) | Confirms the absence of hydrogen at specific sites, verifying the location of deuterium. studymind.co.uk | Provides clear structural confirmation of deuterium placement. |
| Deuterium NMR (²H NMR) | Directly detects the deuterium atoms, confirming their presence and chemical environment. sigmaaldrich.com | Unambiguous detection of deuterium, clean spectrum without proton signals. sigmaaldrich.com |
Scale-Up Synthesis Considerations for Research Applications
The transition from a laboratory-scale synthesis to a larger-scale production of this compound for broader research use introduces several practical considerations. The primary goal is to utilize methodologies that are not only efficient and reliable but also cost-effective and scalable. nih.gov
One of the most significant factors is the cost and availability of the deuterium source. Methods that employ deuterium oxide (D₂O) are highly advantageous because D₂O is the most abundant and least expensive source of deuterium. nju.edu.cn Catalytic H/D exchange reactions using D₂O are therefore attractive for larger-scale work. cardiff.ac.ukacs.org The efficiency, stability, and potential for recycling the catalyst are critical economic considerations. cardiff.ac.ukacs.org
Electrochemical methods also present a scalable option, offering the ability to perform deuteration using D₂O under neutral conditions without the need for external chemical reductants. nju.edu.cn Such processes can be scaled to produce gram quantities of deuterated material with high isotopic incorporation. nju.edu.cn
Advanced Analytical Methodologies Employing Sulfamethizole D4 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of pharmaceutical residues like sulfamethizole (B1682507). nih.gov The development of robust LC-MS/MS methods relies on the use of a suitable internal standard, with Sulfamethizole-d4 being an exemplary choice for its parent compound. caymanchem.comclearsynth.com
The primary goal of method optimization is to achieve sensitive, selective, and reproducible detection of both the analyte (sulfamethizole) and its internal standard (this compound). This involves a systematic optimization of both the liquid chromatography and mass spectrometry conditions. nih.gov
Mass Spectrometric Parameters: Optimization typically begins with the direct infusion of individual standard solutions of sulfamethizole and this compound into the mass spectrometer to determine the optimal settings. nih.gov Using electrospray ionization (ESI) in positive mode is common for sulfonamides. ijrps.com Key parameters to optimize include the precursor ion (the protonated molecule, [M+H]⁺) and the most abundant and specific product ions generated through collision-induced dissociation. nih.govresearchgate.net The molecular weight of sulfamethizole is 270.3 g/mol , while this compound has a molecular weight of 274.3 g/mol . caymanchem.com This mass difference of 4 Da allows for their distinct detection by the mass spectrometer. Other parameters such as collision energy, ion source temperature, and gas pressures (nebulizer, curtain, and collision gas) are fine-tuned to maximize the signal response for the selected ion transitions. nih.govijrps.com
For illustrative purposes, typical mass spectrometric parameters for a sulfonamide and its deuterated standard are shown below.
| Parameter | Analyte (Sulfamethizole) | Internal Standard (this compound) | Purpose |
| Parent Ion ([M+H]⁺) | m/z 271.0 | m/z 275.0 | Selection of the precursor ion for MS/MS fragmentation. |
| Product Ion 1 (Quantifier) | m/z 108.0 | m/z 112.0 | Most intense fragment ion, used for quantification. |
| Product Ion 2 (Qualifier) | m/z 156.0 | m/z 156.0 | Second fragment ion, used for confirmation of identity. |
| Collision Energy (eV) | Optimized Value | Optimized Value | Energy required to produce the desired fragmentation. |
| Ionization Mode | ESI Positive | ESI Positive | Method of ion generation. |
| This table is for illustrative purposes, based on typical fragmentation patterns for sulfonamides. Actual values require experimental determination. |
Chromatographic Parameters: The chromatographic separation must be optimized to ensure the analyte and its internal standard are separated from matrix interferences, though they are expected to co-elute. acs.org This involves selecting an appropriate HPLC or UPLC column (e.g., a C18 reversed-phase column), and optimizing the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency), flow rate, and gradient elution program. acs.orgijrps.com The goal is to achieve a sharp, symmetrical peak shape and a retention time that minimizes interference from other matrix components. acgpubs.org
Once optimized, the analytical method must be rigorously validated to ensure its reliability, following guidelines such as those from the FDA. ijrps.com The use of this compound is critical for achieving the required performance levels in complex matrices like plasma, milk, or wastewater. acgpubs.orgijrps.comresearchgate.net
Precision and Accuracy: These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). researchgate.net Accuracy is reported as the percent recovery of the nominal concentration, while precision is expressed as the relative standard deviation (%RSD). ijrps.com In a study on the related compound sulfamethoxazole (B1682508) using its d4 standard, accuracy values were above 96% and precision was below 10% RSD, demonstrating the method's reliability. researchgate.net
Linearity: This is determined by constructing a calibration curve from a series of standards over a specified concentration range. ijrps.com The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. A linear relationship, indicated by a correlation coefficient (r²) of >0.99, is desired. researchgate.net For a UPLC-MS/MS method for sulfamethoxazole using sulfamethoxazole-d4 (B561764), linearity was established over a wide range from 320.6 ng/mL to 22009.9 ng/mL. ijrps.com
Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. researchgate.net
The table below summarizes typical validation results from a UPLC-MS/MS method developed for sulfamethoxazole using its deuterated internal standard, which are representative of the performance expected for a method using this compound.
| Validation Parameter | Metric | Typical Result | Reference |
| Linearity | Correlation Coefficient (r²) | > 0.998 | researchgate.net |
| Range | 320 - 22,010 ng/mL | ijrps.com | |
| Accuracy | Inter-day (% Recovery) | > 97.8% | researchgate.net |
| Intra-day (% Recovery) | > 96.9% | researchgate.net | |
| Precision | Inter-day (% RSD) | 2.31 – 3.68% | researchgate.net |
| Intra-day (% RSD) | 5.17 – 9.50% | researchgate.net | |
| Recovery | Analyte Recovery | 71.39% | ijrps.com |
| Internal Standard Recovery | 71.14% | ijrps.com | |
| Data shown are for methods analyzing sulfamethoxazole with sulfamethoxazole-d4 and serve as an example of expected performance. |
Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins), can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. ijrps.com This phenomenon is a significant challenge in LC-MS/MS analysis as it can compromise the accuracy and reproducibility of the results.
The most effective strategy to correct for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. nih.gov this compound is ideal for this purpose because it has the same retention time and experiences the same ionization suppression or enhancement as the unlabeled sulfamethizole. acgpubs.org By calculating the ratio of the analyte response to the internal standard response, any signal variation caused by the matrix is effectively normalized, leading to highly accurate and reliable quantification. ijrps.com Other strategies, such as improving sample clean-up procedures or modifying chromatographic conditions to separate the analyte from interfering compounds, can also be employed but are often secondary to the use of a proper internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
This compound is also intended for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. caymanchem.com While LC-MS/MS is more common for analyzing sulfonamides, GC-MS can be an alternative. However, due to the low volatility and thermal instability of sulfonamides, a derivatization step is typically required before GC-MS analysis. This step converts the analyte into a more volatile and thermally stable compound. The use of this compound as an internal standard is crucial in this context, as it would be subjected to the same derivatization reaction and potential variability during the GC injection and analysis, thereby correcting for inconsistencies in both the sample preparation and instrumental analysis.
Other Advanced Spectroscopic and Chromatographic Techniques for this compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure and verify the site of deuterium (B1214612) labeling in isotopically enriched compounds like this compound. sigmaaldrich.com For an internal standard, it is critical to confirm that the deuterium atoms are in a stable position on the molecule and will not exchange with protons during the analytical process.
The chemical name, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-d4-sulfonamide, and structural information confirm that the four deuterium atoms are located on the aromatic benzene (B151609) ring. caymanchem.com This can be verified experimentally. A standard proton NMR (¹H NMR) spectrum of this compound would show a significant reduction or complete absence of the signals corresponding to the protons on the benzene ring when compared to the spectrum of unlabeled sulfamethizole. Conversely, a deuterium NMR (²H NMR) experiment would show a clear signal in the aromatic region, with a chemical shift almost identical to that of the protons in the unlabeled compound, directly confirming the location of the deuterium labels. sigmaaldrich.com This characterization ensures the identity and purity of the internal standard, which is essential for its use in validated quantitative methods.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their absorption of infrared radiation, which causes molecular vibrations. jordilabs.comjocpr.com In the context of isotopically labeled compounds like this compound, FTIR analysis provides a unique avenue for vibrational analysis, primarily by comparing its spectrum to that of its non-deuterated counterpart, Sulfamethizole.
The key principle in the FTIR analysis of this compound lies in the mass difference between deuterium (²H) and protium (B1232500) (¹H). The vibrational frequency of a bond is dependent on the masses of the connected atoms. Substituting the four hydrogen atoms on the benzene ring of Sulfamethizole with heavier deuterium atoms leads to a predictable shift in the vibrational frequencies of the associated bonds. biorxiv.org Specifically, the C-D (carbon-deuterium) stretching and bending vibrations occur at lower wavenumbers (frequencies) compared to the corresponding C-H (carbon-hydrogen) vibrations. researchgate.netcdnsciencepub.comcdnsciencepub.com This phenomenon, known as an isotopic shift, is a direct consequence of the increased reduced mass of the C-D bond.
While specific FTIR spectral data for this compound is not extensively published, the expected shifts can be inferred from studies on other deuterated aromatic compounds and sulfonamides. researchgate.netresearchgate.netresearchgate.net The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Upon deuteration, these are replaced by C-D stretching bands, which are expected in the "cell-silent region" of the spectrum, often between 2300 and 2070 cm⁻¹. biorxiv.orgacs.orgnih.gov This region is termed "silent" because endogenous biological molecules like proteins and lipids have minimal absorption here, making C-D bonds excellent vibrational tags for imaging and analysis in complex matrices. acs.org
The analysis of these spectral differences allows for a detailed assignment of vibrational modes. For instance, comparing the spectra of deuterated and non-deuterated sulfonamides helps to unambiguously assign bands corresponding to the sulfonamide group (SO₂NH₂) and the aromatic ring. ekb.egresearchgate.net This detailed vibrational analysis is crucial for understanding the molecular structure and bonding within this compound.
Table 1: Expected Comparative FTIR Vibrational Frequencies for Sulfamethizole vs. This compound
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) in Sulfamethizole (C-H) | Expected Wavenumber (cm⁻¹) in this compound (C-D) |
|---|---|---|
| Aromatic C-H Stretch | ~3100 - 3000 | Absent |
| Aromatic C-D Stretch | Absent | ~2300 - 2100 |
| SO₂ Asymmetric Stretch | ~1350 - 1300 | ~1350 - 1300 (minor shift expected) |
| SO₂ Symmetric Stretch | ~1170 - 1150 | ~1170 - 1150 (minor shift expected) |
| Aromatic C-H Out-of-Plane Bend | ~900 - 675 | Absent |
Note: The data in this table is illustrative and based on general principles of IR spectroscopy and data from related sulfonamide and deuterated aromatic compounds. Specific values for this compound would require experimental measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Analytical Method Development
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the absorption of UV or visible light by a substance. It is widely used for the quantitative determination of compounds in solution. asianpubs.orgthebrpi.org While this compound is primarily designed for use as an internal standard in mass spectrometry, understanding its UV-Vis absorption characteristics is essential for the development of alternative or complementary analytical methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). researchgate.net
Like other sulfonamides, the UV absorption spectrum of Sulfamethizole is dominated by strong absorption bands resulting from π-π* electronic transitions within the aromatic (aniline) portion of the molecule. mdpi.comresearchgate.net Research on similar sulfonamides like sulfamethoxazole and sulfathiazole (B1682510) shows characteristic absorption maxima (λ_max_) in the UV range, typically between 250 nm and 290 nm, depending on the solvent and pH. mdpi.comsid.irijpar.com For instance, sulfathiazole exhibits strong absorption peaks at approximately 258 nm and 284 nm. mdpi.com Sulfamethoxazole shows a well-defined absorption band with a maximum around 262-265 nm. mdpi.comresearchgate.net
The deuteration of the benzene ring in this compound is not expected to significantly alter the electronic transitions that give rise to UV absorption. The core chromophore—the aniline (B41778) and thiadiazole ring system—remains the same. Therefore, this compound should exhibit a UV-Vis absorption spectrum that is nearly identical to that of non-deuterated Sulfamethizole.
This property is crucial for analytical method development. In HPLC-UV methods, an optimal wavelength for detection is chosen where the analyte shows maximum absorbance, ensuring high sensitivity. wu.ac.th Since this compound has similar UV absorption to its non-deuterated analog, it can be monitored at the same wavelength. This allows for the development of robust HPLC-UV methods where this compound could potentially be used as an internal standard to correct for variations in injection volume or sample preparation, although this application is less common than its use in mass spectrometry. The development of such a method involves establishing linearity, accuracy, and precision over a defined concentration range at the selected wavelength. innovareacademics.inresearchgate.net
Table 2: Representative UV Absorption Maxima for Sulfonamides and Application in Method Development
| Compound | Typical λ_max_ (nm) | Solvent/Conditions | Relevance to Method Development |
|---|---|---|---|
| Sulfamethoxazole (SMX) | ~265 | Neutral/Aqueous | Selection of this wavelength for HPLC-UV detection ensures high sensitivity for quantification. mdpi.com |
| Sulfathiazole (STZ) | ~258 and ~284 | Neutral/Aqueous | Provides multiple wavelength options for detection, which can be useful to avoid interference from other compounds. mdpi.com |
| Sulfadiazine (SDA) | ~289 | Methanol | The chosen λ_max_ allows for simultaneous analysis with other drugs like Trimethoprim (λ_max_ ~265 nm). innovareacademics.in |
Note: The data is compiled from various studies on sulfonamides. The expected λ_max_ for this compound is an inference based on the structural similarity to other sulfonamides.
Mechanistic Investigations of Sulfamethizole Biotransformation and Metabolic Pathways
In Vitro Metabolic Studies Using Recombinant Enzymes and Subcellular Fractions
In vitro systems are fundamental for dissecting the specific enzymes and initial steps involved in drug metabolism. Subcellular fractions, such as human liver microsomes (HLMs), and specific recombinant enzymes are commonly employed to study the biotransformation of sulfonamides like sulfamethizole (B1682507). jptcp.comnih.govpsu.edu
Research has identified that the Cytochrome P450 (CYP) superfamily of enzymes plays a significant role in the metabolism of many drugs, including sulfonamides. nih.govresearchgate.net Studies using human liver microsomes and recombinant P450 enzymes have shown that CYP2C9 is the main enzyme responsible for metabolizing tolbutamide, and its activity can be inhibited by various sulfonamides, including sulfamethizole and sulfamethoxazole (B1682508). nih.govnih.gov Specifically, sulfamethoxazole has been identified as a selective inhibitor of CYP2C9. nih.gov The N-hydroxylation of sulfamethoxazole to form sulfamethoxazole hydroxylamine (B1172632) is predominantly catalyzed by CYP2C9 in human hepatic microsomes. psu.edu Another study confirmed that CYP2C9, along with CYP2C8 and myeloperoxidase (MPO), can bioactivate sulfamethoxazole to its N4-hydroxylamine metabolite. aai.org
The use of these in vitro models allows for the determination of key kinetic parameters such as the inhibition constant (Kᵢ), which quantifies the inhibitory strength of compounds like sulfamethizole on specific enzyme activities. nih.govjptcp.com Such studies are crucial for predicting potential drug-drug interactions. nih.gov
Table 1: Enzymes Involved in Sulfonamide Biotransformation
| Enzyme/System | Role in Sulfonamide Metabolism | Reference |
|---|---|---|
| Cytochrome P450 (CYP) 2C9 | Primary enzyme for N-hydroxylation of sulfamethoxazole; inhibited by sulfamethizole. nih.govpsu.edu | nih.govpsu.edunih.gov |
| Cytochrome P450 (CYP) 2C8 | Involved in the bioactivation of sulfamethoxazole. aai.org | aai.org |
| Arylamine N-acetyltransferase (NAT) | Responsible for the primary metabolic pathway of acetylation for sulfamethoxazole. nih.govdrugbank.com | nih.govdrugbank.com |
| Myeloperoxidase (MPO) | Capable of metabolizing sulfamethoxazole to its hydroxylamine derivative. aai.org | aai.org |
Cell-Based Models for Elucidating Sulfamethizole Metabolism
Moving from subcellular fractions to whole-cell systems provides a more integrated view of metabolic pathways, incorporating cellular uptake, metabolism, and potential toxicity.
Mammalian Cell Lines and Primary Cell Cultures
Primary hepatocytes are considered the gold standard for in vitro metabolism studies as they retain the metabolic capabilities of the liver. redalyc.org Studies using primary pig hepatocytes have demonstrated that sulfamethoxazole undergoes N4-acetylation, and this metabolite can also be deacetylated. nih.gov Human hepatocytes have also been used to show that p-aminosalicylate can competitively inhibit the acetylation of sulfamethoxazole, which is metabolized by arylamine N-acetyltransferase 1. nih.gov
However, the use of primary hepatocytes is often limited by availability and variability. redalyc.org Consequently, human hepatoma cell lines like HepG2 and HepaRG are frequently used as alternative models. redalyc.orgfrontiersin.org While standard HepG2 cells have shown limited expression of key drug-metabolizing enzymes like CYP2C9 and CYP3A4, their metabolic capacity can be enhanced by growing them in 3D spheroid cultures, which promotes a more mature, functional phenotype. frontiersin.orgpreprints.org HepaRG cells, which can differentiate into a mix of hepatocyte-like and cholangiocyte-like cells, generally show higher expression of important metabolizing enzymes compared to HepG2 cells, making them a superior model for some metabolism studies. frontiersin.orgpreprints.org Transfected cell lines that stably express a single human CYP enzyme are also valuable tools for isolating the contribution of a specific enzyme to a drug's metabolism. redalyc.org
Microbial Cultures for Biodegradation Pathway Elucidation
Microorganisms play a critical role in the environmental fate of pharmaceuticals like sulfamethizole. Various bacterial and fungal species have been identified that can degrade sulfonamides. researchgate.netnih.gov These studies are essential for understanding the natural attenuation of these compounds and for developing bioremediation strategies.
Pure bacterial cultures, including species from the genera Acinetobacter, Pseudomonas, and Microbacterium, have been shown to degrade sulfamethoxazole, often using it as a carbon source. nih.goveeer.orgacs.org For instance, Microbacterium sp. strain BR1 biodegrades sulfamethoxazole via ipso-hydroxylation. nih.govacs.org The bacterial strain Sphingobacterium mizutaii LLE5 was also found to efficiently degrade sulfamethoxazole, breaking it down into several intermediate products. x-mol.com
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, are also effective in degrading sulfonamides. researchgate.netdntb.gov.uanih.gov These fungi secrete powerful, non-specific extracellular enzymes, such as laccases and peroxidases, that can transform a wide range of persistent organic pollutants. slu.seuow.edu.au Studies have shown that P. chrysosporium can degrade 74% of an initial sulfamethoxazole concentration over 10 days. researchgate.net Similarly, microalgae like Chlorella sorokiniana have been shown to remove over 80% of sulfamethoxazole, primarily through biodegradation mediated by cytochrome P450 enzymes. researchgate.netnih.gov
Identification and Structural Elucidation of Deuterated Metabolites and Transformation Products
The use of Sulfamethizole-d4 as an internal standard is crucial for the accurate quantification of the parent drug and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.combiotech-asia.orgijrps.com The known mass shift between the unlabeled drug and the deuterated standard allows for unambiguous identification and measurement in complex samples like plasma or environmental water. veeprho.comveeprho.comnih.gov
During biotransformation, sulfamethizole and related sulfonamides undergo several key reactions. In mammalian systems, the most common metabolic pathway is N4-acetylation, producing N4-acetyl-sulfamethoxazole. nih.govresearchgate.net Another critical pathway is hydroxylation. The N4-hydroxylation of the aniline (B41778) nitrogen leads to the formation of a reactive hydroxylamine metabolite (e.g., sulfamethoxazole hydroxylamine), which is often implicated in adverse drug reactions. psu.eduaai.org This metabolite has been identified in vitro using ozone and chlorine dioxide oxidation as well as in enzymatic reactions. researchgate.net
In microbial degradation, the cleavage of the sulfonamide bond is a common step. For example, the degradation of sulfamethoxazole by Microbacterium sp. strain BR1 produces 3-amino-5-methylisoxazole (B124983) (3A5MI). nih.gov Degradation by Sphingobacterium mizutaii LLE5 was found to produce intermediates including sulfanilamide, 4-aminothiophenol, 5-amino-3-methylisoxazole, and aniline. x-mol.com Photodegradation studies have also identified several transformation products with different mass-to-charge ratios (m/z). researchgate.netacs.org
Table 2: Identified Metabolites and Transformation Products of Sulfamethoxazole
| Product Name/Identifier | Generating System | Analytical Method | m/z (if specified) | Reference |
|---|---|---|---|---|
| N4-acetyl-sulfamethoxazole | Pig Hepatocytes, Hospital Effluent | LC-MS | - | nih.govresearchgate.net |
| Sulfamethoxazole hydroxylamine (SMX-NHOH) | Recombinant CYPs, Ozone/Chlorine Dioxide | LC-MS/MS | - | aai.orgresearchgate.net |
| 3-amino-5-methylisoxazole (3A5MI) | Microbacterium sp. strain BR1 | LC-IRMS | - | nih.govacs.org |
| Sulfanilamide | Sphingobacterium mizutaii LLE5 | - | - | x-mol.com |
| 4-aminothiophenol | Sphingobacterium mizutaii LLE5 | - | - | x-mol.com |
| Aniline | Sphingobacterium mizutaii LLE5 | - | - | x-mol.com |
| Photoproduct 1 | Direct Photolysis | HRMS | 189 | researchgate.netacs.org |
| Photoproduct 2 | Direct Photolysis | HRMS | 202 | researchgate.netacs.org |
| Photoproduct 3 | Direct Photolysis | HRMS | 242 | researchgate.netacs.org |
Kinetic Analysis of Biotransformation Processes Using Stable Isotopes
Stable isotope labeling is a powerful tool for kinetic analysis of biotransformation. While deuterated standards like this compound are primarily used for quantification, studies involving other stable isotopes, such as Carbon-13 (¹³C), provide deep insights into reaction mechanisms and rates. medchemexpress.comveeprho.comveeprho.com
Compound-Specific Isotope Analysis (CSIA) measures the changes in the isotopic composition (e.g., ¹³C/¹²C ratio) of a compound as it undergoes transformation. nih.govresearchgate.net This change, known as isotopic fractionation, is often characteristic of a specific reaction pathway. For instance, the carbon isotope enrichment factor (εC) for sulfamethoxazole during biodegradation by Microbacterium sp. was found to be -0.6‰, which is significantly different from the fractionation observed during direct photolysis (-2.0‰ to -3.0‰). nih.govacs.org This difference allows researchers to distinguish between biotic and abiotic degradation pathways in the environment. nih.gov
The apparent kinetic isotope effect (AKIE) can also be calculated from these studies, providing information on the rate-limiting steps of a reaction. nih.govacs.org For the ipso-hydroxylation of sulfamethoxazole by Microbacterium sp. strain BR1, the AKIE was 1.006, which is consistent with other hydroxylation reactions. nih.govacs.org Kinetic studies on microbial degradation have also quantified removal rates; for example, an immobilized biomass reactor with Acinetobacter sp. and Pseudomonas sp. degraded sulfamethoxazole at a rate of 38.8 ± 3.8 mg/day at an initial concentration of 50 mg/L. eeer.org These kinetic analyses are vital for modeling the environmental persistence and fate of sulfonamides.
Environmental Fate and Degradation Dynamics of Sulfamethizole and Analogous Sulfonamides
Photolytic Degradation Mechanisms and Quantum Yield Studies
The photochemical breakdown of sulfonamides in aquatic environments is a key degradation pathway, influenced by the chemical structure of the specific antibiotic and environmental conditions like pH.
Direct photolysis, where the molecule itself absorbs light, is a primary degradation mechanism for many sulfonamides. The rate of this process is highly dependent on the protonation state of the molecule (cationic, neutral, or anionic), as each state exhibits a different light absorption spectrum and reactivity. nih.govacs.org For sulfamethizole (B1682507) and analogous sulfonamides with five-membered heterocyclic groups, the quantum yield—a measure of the efficiency of a photochemical process—varies significantly with pH. nih.govacs.orgresearchgate.net
In a study investigating five different sulfa drugs, the quantum yields for direct photodegradation were calculated for each protonation state. nih.govacs.orgresearchgate.net For sulfamethizole, the neutral form was found to be the least photoreactive, with a quantum yield of less than 0.005. nih.govacs.orgresearchgate.net This is in contrast to other sulfonamides like sulfisoxazole, whose protonated state is highly photoreactive. nih.govacs.orgresearchgate.net The degradation rates for these compounds vary, with sulfamethizole showing a moderate rate of degradation compared to the much slower degradation of sulfamethoxazole (B1682508). nih.govacs.org
Studies on the analogous compound sulfamethoxazole show that UV-C (254 nm) and vacuum-UV (VUV, 185 nm) radiation are highly effective at decomposition, while UV-A (352 nm) has a negligible effect. tandfonline.comtandfonline.comnih.gov The addition of oxidants like hydrogen peroxide can significantly enhance the degradation rate. nih.gov Hydroxyl radicals (•OH) have been identified as major contributors to the photolytic degradation process. nih.govmdpi.com
| Sulfonamide | Protonation State | Quantum Yield (Φ) |
|---|---|---|
| Sulfamethizole | Neutral | <0.005 |
| Sulfisoxazole | Protonated | 0.7 ± 0.3 |
| Sulfamethoxazole | Anionic | 0.06 ± 0.02 |
| Sulfathiazole (B1682510) | Anionic | 0.4 ± 0.1 |
Data sourced from Boreen et al. (2004). The table shows the varying quantum yields for different sulfonamides depending on their protonation state, highlighting the pH-dependent nature of their photolytic degradation. nih.govacs.orgresearchgate.net
Aquatic and Terrestrial Biodegradation Processes
The biodegradation of sulfonamides is primarily a microbially-mediated process, with various bacterial species capable of transforming these antibiotics. While sulfamethizole itself is less studied, extensive research on its analog sulfamethoxazole provides insight into the relevant microbial players and enzymatic pathways.
Pure and mixed bacterial cultures have demonstrated the ability to degrade sulfonamides. researchgate.netnih.gov Key bacterial genera involved include Acinetobacter, Pseudomonas, Desulfovibrio, Leucobacter, Arthrobacter, and Sphingobacterium. ufz.deeeer.orgnih.govnih.gov For instance, under anaerobic sulfate-reducing conditions, mixed cultures dominated by the genus Desulfovibrio have been shown to remove up to 90% of sulfamethoxazole. ufz.deacs.org In aerobic systems, strains of Acinetobacter and Pseudomonas have been identified as efficient degraders. eeer.orgnih.gov
The enzymatic degradation involves several pathways:
Ipso-hydroxylation: Certain Actinobacteria like Microbacterium and Leucobacter can metabolize sulfonamides through an ipso-hydroxylation pathway. nih.govacs.org
Sulfonamide Bond Cleavage: The primary enzymatic action involves breaking the S-N bond, which separates the aniline (B41778) moiety from the heterocyclic ring. researchgate.net Enzymes such as arylamine N-acetyltransferase, found in Pseudomonas aeruginosa, can utilize sulfonamides as a substrate. jmaterenvironsci.com
Pterin-Conjugation Pathway: In activated sludge, sulfamethoxazole has been shown to be transformed via conjugation with a pterin (B48896) moiety, followed by oxidation and hydrolysis. nih.govacs.org
Dioxygenase Activity: For aromatic ring cleavage, enzymes like catechol 1,2-dioxygenase play a significant role, indicating an ortho-cleavage pathway is involved in the breakdown of intermediate products. eeer.org
The rate and extent of sulfonamide biodegradation are significantly influenced by a range of environmental factors. Studies on sulfamethoxazole, a structural analog of sulfamethizole, have elucidated the effects of these parameters on degradation kinetics, which generally follow pseudo-first-order models. mdpi.comresearchgate.net
pH: The pH of the environment is a critical factor. For many degradation processes, including photolysis and microbial action, acidic conditions tend to enhance the degradation rate of sulfonamides compared to neutral or alkaline conditions. mdpi.comasianpubs.org However, the optimal pH can vary depending on the specific microbial consortium. researchgate.net
Temperature: Temperature affects microbial activity and, consequently, biodegradation rates. For sulfamethoxazole, an optimal temperature of around 25-30°C has been identified for microbial degradation by specific strains. researchgate.netresearchgate.net
Initial Concentration: The initial concentration of the antibiotic can impact degradation efficiency. While some microbial systems can handle high concentrations (e.g., up to 200 ppm), very high levels can also have an inhibitory or toxic effect on the degrading microorganisms. researchgate.netjmaterenvironsci.com Lower initial concentrations often lead to higher degradation rate constants. asianpubs.org
Organic Matter and Ions: The presence of other substances in the water or soil matrix can affect degradation. Humic and fulvic acids can decrease photodegradation rates by absorbing light or scavenging reactive species. asianpubs.orgcapes.gov.brdoi.org Similarly, the presence of certain inorganic ions can either inhibit or have no significant effect on the process. researchgate.net The addition of supplementary carbon sources, such as acetate, can sometimes promote the co-metabolic degradation of sulfonamides. nih.gov
| Environmental Parameter | Effect on Sulfonamide Degradation Rate | Reference Finding |
|---|---|---|
| pH | Higher in acidic conditions | Degradation of SMX was most efficient at lower pH values (e.g., pH 2.7). mdpi.com |
| Temperature | Optimal range exists (e.g., 25-35°C) | Optimal condition for SMX biodegradation by Acinetobacter sp. was 25°C. researchgate.net |
| Initial Concentration | Higher concentration can decrease rate constant | The degradation rate constant for SMX decreased with increasing initial concentration. asianpubs.org |
| Humic/Fulvic Acid | Decreases rate | Higher concentrations of fulvic acid decreased the photodegradation rate of SMX. capes.gov.br |
| Additional Carbon Source | Can enhance degradation | Acetate was found to improve SMX degradation kinetics in a pure culture of Achromobacter denitrificans. nih.gov |
This interactive table summarizes the influence of key environmental parameters on the degradation kinetics of sulfamethoxazole, an analog of sulfamethizole.
Identification of Environmental Transformation Products and By-products
The degradation of sulfamethizole and its analogs results in the formation of various transformation products (TPs), which may have different environmental fates and toxicities than the parent compound. Identifying these by-products is essential for a complete environmental risk assessment.
A common transformation product resulting from the direct photolysis of several sulfonamides, including sulfamethizole, is sulfanilic acid . nih.govacs.orgresearchgate.net This indicates that a primary degradation pathway involves the cleavage of the sulfonamide bond (S-N).
For the widely studied sulfamethoxazole, numerous TPs have been identified using techniques like liquid chromatography-mass spectrometry (LC-MS). eeer.orgrsc.org These findings provide a model for the potential by-products of other sulfonamides. Key TPs of sulfamethoxazole include:
3-amino-5-methylisoxazole (B124983): Formed by the cleavage of the S-N bond. researchgate.netresearchgate.net
Hydroxylated derivatives: Resulting from the attack of hydroxyl radicals on the aromatic ring or other parts of the molecule. mdpi.com
4-nitro-sulfamethoxazole: A product that has been observed in biodegradation experiments and can, remarkably, be transformed back into the parent sulfamethoxazole by sediment bacteria. researchgate.net
Reduced and isomerized forms: Under anaerobic conditions, the isoxazole (B147169) ring of sulfamethoxazole can be reduced and isomerized. ufz.deacs.org
The persistence of these TPs varies; some are readily biodegradable, while others are recalcitrant. researchgate.net The potential for back-transformation highlights the complexity of assessing the total environmental concentration of the active antibiotic. researchgate.net
The Role of Sulfamethizole D4 As a Reference Standard in Pharmaceutical Research and Development
Sulfamethizole-d4, a deuterated analog of the sulfonamide antibiotic Sulfamethizole (B1682507), serves as a critical reference standard in the pharmaceutical industry. Its utility is rooted in its structural similarity to Sulfamethizole, with the key difference being the replacement of four hydrogen atoms with deuterium (B1214612). This isotopic labeling renders it easily distinguishable by mass spectrometry while maintaining nearly identical chemical and physical properties to the parent compound. This unique characteristic makes it an invaluable tool for ensuring accuracy, precision, and reliability in analytical testing.
Future Directions and Emerging Research Avenues for Deuterated Sulfamethizole
Advanced Analytical Platforms for Ultra-Trace Analysis
The primary and most established application of Sulfamethizole-d4 is its use as an internal standard for the quantification of sulfamethizole (B1682507) in various matrices. caymanchem.com In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known quantity of the deuterated analogue to a sample allows for more accurate and precise measurement of the non-labeled compound. caymanchem.comveeprho.comcaymanchem.com This is because the deuterated standard co-elutes with the analyte and experiences similar ionization and fragmentation patterns, but is distinguishable by its higher mass. This corrects for variations in sample preparation and instrument response.
The demand for ultra-trace analysis, particularly in environmental monitoring and food safety, has driven the development of highly sensitive analytical platforms. mdpi.comshimadzu.com.sg The presence of pharmaceuticals like sulfonamides in wastewater and receiving waters, even at nanogram per liter levels, is a growing concern. mdpi.comfrontiersin.org Advanced instrumentation, such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), is essential for detecting these micropollutants. mdpi.com In such analyses, deuterated internal standards like this compound are indispensable for achieving the required levels of accuracy and precision. veeprho.comcaymanchem.com
A study on the screening of antibiotic adulterants in herbal drugs utilized deuterated internal standards, including a d4-labeled sulfamethoxazole (B1682508), to ensure accurate quantification via HPLC-MS/MS. nih.gov This highlights the critical role of deuterated analogues in complex matrices where matrix effects can significantly impact analytical results. nih.gov
Table 1: Applications of Deuterated Analogs in Analytical Chemistry
| Application | Technique(s) | Purpose of Deuterated Analog |
|---|---|---|
| Quantification of Sulfamethizole | GC-MS, LC-MS/MS | Internal Standard |
| Pharmacokinetic Research | Mass Spectrometry, Liquid Chromatography | Improve accuracy of quantification |
| Therapeutic Drug Monitoring | Mass Spectrometry, Liquid Chromatography | Ensure reliable analysis |
| Metabolic Research | Mass Spectrometry | Ensure reliable analysis |
Integration into Multi-Omics Research for Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. uv.esstanford.edunih.gov Stable isotope-labeled compounds are powerful tools in these multi-omics studies, particularly in metabolomics, to trace the metabolic fate of molecules and quantify changes in metabolic pathways. symeres.comlucerna-chem.ch
While direct research integrating this compound into multi-omics studies is still emerging, the potential is significant. Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, allowing for the precise measurement of changes in protein and metabolite levels under different conditions. lucerna-chem.chresearchgate.net For instance, deuterated compounds can be used to track the biotransformation of a drug and identify its metabolites. medchemexpress.com
The integration of multi-omics data can provide a more holistic view of a biological system's response to a substance like sulfamethizole. nih.gov Future research could use this compound in combination with other omics techniques to elucidate its mechanism of action and potential off-target effects at a systems level. This approach could reveal complex interactions between the drug, the host's metabolic networks, and the microbiome.
Novel Applications in Biogeochemical Cycling and Environmental Forensics
The presence of antibiotics in the environment can impact microbial communities and their roles in biogeochemical cycles. frontiersin.org Sulfonamides like sulfamethoxazole and sulfamethazine (B1682506) have been shown to affect microbial activities in freshwater sediments, which could, in turn, influence nutrient cycling. frontiersin.org Stable isotope-labeled compounds, including deuterated ones, are valuable tracers for studying the fate and transport of contaminants in the environment. symeres.comlucerna-chem.ch
In environmental forensics, stable isotope analysis can help to identify the sources and transformation processes of pollutants. lucerna-chem.ch While not yet widely applied for sulfamethizole specifically, the principles are well-established. For example, a study developed a method using stable isotopic labeling to identify amino-containing contaminants at trace levels in water sources. nih.gov This approach could be adapted to trace the environmental pathways of sulfamethizole and its degradation products using this compound.
Future research could involve introducing this compound into controlled environmental systems (microcosms) to track its degradation, uptake by organisms, and influence on microbial community structure and function. This would provide crucial data for assessing the environmental risks associated with sulfonamide contamination and for developing bioremediation strategies. frontiersin.org
Development of Deuterated Analogues for Targeted Research
The development of deuterated analogues extends beyond their use as internal standards. The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium (B1214612). nih.govnih.gov This can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life. symeres.comnih.gov
While this approach has been successfully applied to other drugs, leading to FDA-approved deuterated pharmaceuticals, the focus for this compound has primarily been on its analytical applications. caymanchem.comnih.gov However, the principles of deuteration could be applied to develop novel sulfonamide analogues with enhanced properties. Research into the synthesis and evaluation of deuterated analogues of other antibiotics, like metronidazole, has shown that deuteration can lead to improved antibacterial activity. uobaghdad.edu.iq
Furthermore, the synthesis of isotopically labeled compounds is a dynamic field of research in itself. digitellinc.com The development of new catalytic methods for hydrogen isotope exchange allows for the efficient and selective labeling of complex molecules. digitellinc.com These advancements could facilitate the creation of a wider range of deuterated sulfamethizole analogues, enabling more targeted and sophisticated research into its pharmacology, toxicology, and environmental impact.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulfamethizole |
| Sulfamethoxazole-d4 (B561764) |
| Sulfamethoxazole |
| Sulfamethazine |
| Metronidazole-d3 |
| Trimethoprim-d3 |
| Ciprofloxacin-d8 |
| Amoxicillin |
| Ampicillin |
| Metronidazole |
| Ciprofloxacin |
| Trimethoprim |
| Deuterium Oxide |
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Sulfamethizole-d4 with high isotopic purity?
- Methodological Answer : Synthesis of deuterated compounds like this compound requires precise control of reaction conditions (e.g., solvent choice, temperature, and duration) to ensure complete deuteration. For example, refluxing in deuterated solvents (e.g., DMSO-d6) under anhydrous conditions minimizes proton back-exchange. Post-synthesis purification via column chromatography or recrystallization (using deuterated solvents) is essential to remove non-deuterated impurities. Isotopic purity can be validated using <sup>1</sup>H NMR (absence of proton signals) and mass spectrometry (MS) with isotopic pattern analysis .
Q. How should this compound be characterized to confirm its structural integrity for use as an internal standard?
- Methodological Answer : Characterization involves:
- Spectroscopic Analysis : <sup>13</sup>C NMR to confirm deuterium incorporation at specific positions (e.g., methyl or aromatic groups).
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (M+H)<sup>+</sup> with a mass shift of +4 Da compared to the non-deuterated compound.
- Chromatographic Purity : HPLC-UV or LC-MS with a deuterated-specific column (e.g., C18 with ion-pairing agents) to ensure >98% purity .
Q. What experimental designs are recommended for using this compound in pharmacokinetic studies?
- Methodological Answer : Use a matched-matrix approach:
- Calibration Curves : Prepare in biological matrices (e.g., plasma, urine) spiked with this compound and native drug to account for matrix effects.
- Quality Controls (QCs) : Include low, medium, and high concentrations to assess intra- and inter-day precision (<15% RSD).
- Stability Tests : Evaluate freeze-thaw stability, short-term storage, and long-term stability under intended study conditions .
Advanced Research Questions
Q. How can isotopic effects of this compound influence its pharmacokinetic behavior in comparative studies?
- Methodological Answer : Deuterium incorporation can alter metabolic stability (e.g., via the kinetic isotope effect in cytochrome P450-mediated oxidation). To mitigate bias:
- Parallel Incubations : Compare this compound and non-deuterated Sulfamethizole in human liver microsomes.
- Isotope Effect Quantification : Calculate the ratio of metabolic clearance (CLint) between deuterated and non-deuterated forms. Adjust dosing protocols if isotope effects exceed 10% .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies often arise from solvent deuteration levels or temperature variability. Standardize protocols:
- Solvent Pre-Saturation : Pre-equilibrate solvents with this compound to avoid supersaturation.
- Dynamic Light Scattering (DLS) : Monitor particle size during solubility assays to detect aggregation.
- Cross-Validate : Use shake-flask and potentiometric titration methods to confirm results .
Q. How can this compound be integrated into multi-analyte LC-MS/MS panels without cross-talk?
- Methodological Answer :
- MRM Optimization : Select unique precursor-to-product ion transitions (e.g., m/z 271 → 156 for this compound).
- Chromatographic Separation : Use gradient elution with a phenyl-hexyl column to resolve co-eluting isotopes.
- Ion Suppression Testing : Post-column infusion of this compound to identify matrix-induced signal suppression in biological samples .
Q. What statistical approaches are suitable for analyzing inter-laboratory variability in this compound quantification?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare inter-lab variability. Use Bland-Altman plots to assess bias between laboratories. Include a standardized reference material (e.g., NIST-traceable this compound) to harmonize results .
Data Interpretation and Validation
Q. How to validate the absence of metabolic interference from this compound in in vitro assays?
- Methodological Answer : Conduct time-course incubations with human hepatocytes:
- Control Groups : Incubate hepatocytes with this compound alone to detect unexpected metabolites via LC-HRMS.
- Co-Incubation : Compare metabolite profiles of native Sulfamethizole with and without this compound. Significant overlap (>5% peak area) indicates interference .
Q. What criteria determine the suitability of this compound for use in environmental fate studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
